O-(3-Phenylprop-2-en-1-yl)hydroxylamine
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Overview
Description
O-(3-Phenylprop-2-en-1-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It consists of a hydroxylamine group attached to a phenylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Phenylprop-2-en-1-yl)hydroxylamine typically involves the reaction of hydroxylamine with an appropriate phenylprop-2-en-1-yl precursor. One common method is the reaction of hydroxylamine hydrochloride with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(3-Phenylprop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3-Phenylprop-2-en-1-yl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-(3-Phenylprop-2-en-1-yl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological studies to probe enzyme functions and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the phenylprop-2-en-1-yl group.
O-(3-Phenylprop-2-yn-1-yl)hydroxylamine: A related compound with a triple bond instead of a double bond in the prop-2-en-1-yl group.
Chalcones: Compounds with a similar phenylprop-2-en-1-one structure but different functional groups.
Uniqueness
O-(3-Phenylprop-2-en-1-yl)hydroxylamine is unique due to its specific combination of a hydroxylamine group and a phenylprop-2-en-1-yl moiety
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
O-[(E)-3-phenylprop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ |
InChI Key |
LNDQCUFUWOQFTL-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CON |
Canonical SMILES |
C1=CC=C(C=C1)C=CCON |
Origin of Product |
United States |
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